1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine
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Overview
Description
1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine is a complex organic compound that features both adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds flexibility and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine typically involves multiple steps. One common approach is to start with the adamantane derivative and introduce the ethyl group through a Friedel-Crafts alkylation reaction. The nitro group can be introduced via nitration of the aromatic ring, followed by the addition of the pyrrolidine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its structural features are explored for antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonism.
Uniqueness
1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine is unique due to the combination of the adamantane and pyrrolidine moieties, which confer both rigidity and flexibility to the molecule. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C22H31N3O2 |
---|---|
Molecular Weight |
369.5g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C22H31N3O2/c1-15(22-12-16-8-17(13-22)10-18(9-16)14-22)23-20-11-19(24-6-2-3-7-24)4-5-21(20)25(26)27/h4-5,11,15-18,23H,2-3,6-10,12-14H2,1H3 |
InChI Key |
ICFLDJPILFXOJL-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCCC5)[N+](=O)[O-] |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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